Talaporfin sodium

Description

Properties

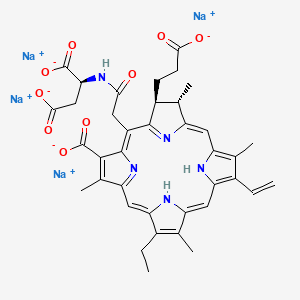

IUPAC Name |

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWROAPZCOJYGT-OBJGRMLXSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N5Na4O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420519 |

Source

|

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220201-34-3, 220680-62-6 |

Source

|

| Record name | Talaporfin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talaporfin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAPORFIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Talaporfin Sodium for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, a second-generation photosensitizer, represents a significant advancement in the field of photodynamic therapy (PDT). Derived from chlorophyll, this mono-L-aspartyl chlorin e6 compound exhibits favorable physicochemical properties that contribute to its efficacy and safety profile in oncological applications. When activated by light of a specific wavelength, Talaporfin sodium generates reactive oxygen species (ROS), leading to localized cellular necrosis and apoptosis of tumor cells, as well as vascular shutdown within the tumor microenvironment.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of Talaporfin sodium relevant to its application in drug delivery systems. It includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers and drug development professionals in their work with this potent photosensitizer.

Physicochemical Properties

The efficacy of Talaporfin sodium as a photosensitizer is intrinsically linked to its molecular structure and resulting physicochemical characteristics. These properties govern its solubility, stability, and interaction with biological systems, which are critical for effective drug delivery and therapeutic action.

Quantitative Data Summary

A summary of the key quantitative physicochemical properties of Talaporfin sodium is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of Talaporfin Sodium

| Property | Value | Reference(s) |

| Chemical Formula | C₃₈H₃₇N₅Na₄O₉ | [3] |

| Molecular Weight | 799.69 g/mol | [3] |

| Appearance | Dark blue-green powder | [3] |

| CAS Number | 220201-34-3 |

Table 2: Solubility of Talaporfin Sodium

| Solvent | Solubility | Reference(s) |

| Water | 20 mg/mL (25.01 mM) | |

| DMSO | 2 mg/mL (2.50 mM) | |

| PBS (pH 7.4) | Soluble |

Table 3: Photophysical and Photochemical Properties of Talaporfin Sodium

| Property | Value | Reference(s) |

| Absorption Maxima (λmax) | 400 nm and 654 nm (in phosphate buffer, pH 7.4) | |

| 402 nm and 663 nm (in dioxane) | ||

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | |

| Fluorescence Quantum Yield | ~10⁻³ (in water) | |

| Photobleaching | Observed upon photoirradiation, with a faster rate in cancer cells compared to normal cells. |

Stability and Storage

Talaporfin sodium is a hygroscopic and light-sensitive compound. Therefore, appropriate handling and storage are crucial to maintain its integrity and efficacy.

-

Storage Conditions: For long-term storage, it is recommended to store Talaporfin sodium at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable.

-

Light Protection: All solutions containing Talaporfin sodium should be protected from light to prevent photodegradation.

-

Hygroscopic Nature: The compound should be handled in a dry environment to prevent moisture absorption.

For formal stability testing, protocols should adhere to the International Council for Harmonisation (ICH) guidelines (Q1A(R2)), which involve long-term, intermediate, and accelerated stability studies under controlled temperature and humidity conditions. Forced degradation studies under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions should also be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Mechanism of Action and Cellular Uptake

The therapeutic effect of Talaporfin sodium is initiated by its accumulation in target cells and subsequent activation by light.

Cellular Uptake Pathway

Talaporfin sodium is taken up by cancer cells primarily through an active transport mechanism involving both clathrin- and caveolae-dependent endocytosis. This process is ATP-dependent. Following endocytosis, Talaporfin sodium is trafficked from early endosomes to lysosomes, where it accumulates. The uptake can be influenced by the activation of the K-Ras signaling pathway.

Photodynamic Action and Signaling Pathways

Upon irradiation with light of a specific wavelength (typically around 664 nm), Talaporfin sodium is excited from its ground state to a transient singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other ROS. These ROS cause direct damage to cellular components, leading to apoptosis and necrosis.

A significant component of Talaporfin sodium-mediated PDT is its anti-vascular effect. PDT induces the shutdown of existing tumor vessels via the RhoA/ROCK signaling pathway. This is initiated by the depolymerization of microtubules and the formation of F-actin stress fibers, leading to an increase in myosin light chain (MLC) phosphorylation and ultimately, vascular constriction and collapse.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Talaporfin sodium for drug delivery applications.

Determination of Lipophilicity (logD) by Shake-Flask Method

Objective: To determine the distribution coefficient (logD) of Talaporfin sodium between n-octanol and a buffered aqueous phase at a physiological pH.

Materials:

-

Talaporfin sodium

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Volumetric flasks, pipettes, and centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC with a UV detector

Protocol:

-

Prepare a stock solution of Talaporfin sodium in a suitable solvent (e.g., DMSO) at a known concentration.

-

In a centrifuge tube, add a precise volume of the Talaporfin sodium stock solution to a mixture of pre-saturated n-octanol and pre-saturated PBS (pH 7.4) at a defined volume ratio (e.g., 1:1).

-

Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the analyte.

-

Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol (upper) and PBS (lower) layers.

-

Determine the concentration of Talaporfin sodium in each aliquot using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC-UV).

-

Calculate the logD value using the following formula: logD = log₁₀ ([Talaporfin sodium]octanol / [Talaporfin sodium]PBS)

In Vitro Cytotoxicity and Phototoxicity Assessment (MTT Assay)

Objective: To evaluate the dark toxicity and phototoxicity of Talaporfin sodium in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HGC27, human gastric cancer)

-

Complete cell culture medium

-

Talaporfin sodium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Light source with a specific wavelength (e.g., 660 nm LED array)

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Talaporfin sodium in the cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of Talaporfin sodium. Include a vehicle control (medium without Talaporfin sodium).

-

For the dark toxicity assessment, incubate the plate in the dark for a specified period (e.g., 24 or 48 hours).

-

For the phototoxicity assessment, incubate the cells with Talaporfin sodium for a defined uptake period (e.g., 3 hours) in the dark.

-

After the uptake period, wash the cells with PBS and replace it with fresh PBS or medium.

-

Irradiate the designated wells with the light source at a specific light dose. Keep a corresponding set of wells in the dark as a control.

-

Following irradiation (or the dark incubation period for dark toxicity), incubate the cells for a further 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values for both dark and phototoxicity.

Cellular Uptake Quantification by Flow Cytometry

Objective: To quantify the cellular uptake of Talaporfin sodium over time.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Talaporfin sodium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometry tubes

-

Flow cytometer with appropriate lasers and filters

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a specific concentration of Talaporfin sodium (e.g., 30 µg/mL) in the culture medium.

-

Incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours) in the dark at 37°C.

-

At each time point, wash the cells with ice-cold PBS to stop the uptake process.

-

Detach the cells using trypsin-EDTA and neutralize with complete medium.

-

Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) for flow cytometry analysis.

-

Analyze the cells on a flow cytometer, using the appropriate excitation laser (e.g., 488 nm) and emission filter (e.g., long-pass filter of 655 nm) to detect the fluorescence of Talaporfin sodium.

-

Gate the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the gated population for each sample. The MFI is proportional to the amount of intracellular Talaporfin sodium.

Conclusion

Talaporfin sodium possesses a unique set of physicochemical properties that make it a highly effective photosensitizer for photodynamic therapy. Its water solubility, strong absorption in the red region of the spectrum, and high singlet oxygen quantum yield contribute to its potent anticancer activity. Understanding its cellular uptake mechanism via endocytosis and its dual mechanism of action involving direct cell killing and vascular shutdown is crucial for optimizing its therapeutic application. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of Talaporfin sodium and its formulations, thereby supporting the continued development and application of this important therapeutic agent in the field of drug delivery.

References

Talaporfin Sodium: A Technical Guide to Photoactivation and Quantum Yield for Researchers and Drug Development Professionals

Introduction: Talaporfin sodium, a second-generation photosensitizer, has emerged as a significant agent in photodynamic therapy (PDT). Its efficacy is intrinsically linked to its photochemical and photophysical properties, primarily its activation wavelength and singlet oxygen quantum yield. This technical guide provides an in-depth analysis of these core parameters, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and harnessing the therapeutic potential of talaporfin sodium.

Core Photophysical and Photochemical Parameters

The therapeutic action of talaporfin sodium is initiated by the absorption of light at a specific wavelength, leading to the generation of cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield.

Data Presentation

| Parameter | Value | Reference(s) |

| Activation Wavelength (for PDT) | 664 nm | [1][2] |

| Other Absorption Peaks (Soret and Q bands) | ~405 nm and other peaks | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | [4][5] |

Experimental Protocols

Precise determination of the activation wavelength and singlet oxygen quantum yield is crucial for the preclinical and clinical development of photosensitizers. The following sections outline the methodologies for these key experiments.

Determination of Activation Wavelength (Absorption Spectroscopy)

The activation wavelength of talaporfin sodium is determined by measuring its absorption spectrum. This is typically performed using a UV-Vis spectrophotometer.

Methodology:

-

Sample Preparation: A solution of talaporfin sodium is prepared in a suitable solvent, such as a phosphate-buffered saline (PBS) to mimic physiological pH. The concentration is adjusted to ensure the absorbance values fall within the linear range of the spectrophotometer.

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated using the solvent as a blank.

-

Measurement: The absorption spectrum of the talaporfin sodium solution is recorded over a relevant wavelength range (e.g., 300-800 nm).

-

Data Analysis: The wavelength at which the maximum absorbance in the long-wavelength region (the Q-band) occurs is identified as the primary activation wavelength for PDT. This is crucial as longer wavelengths allow for deeper tissue penetration of light.

Determination of Singlet Oxygen Quantum Yield (Near-Infrared Luminescence Spectroscopy)

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of singlet oxygen generation upon photoexcitation. A direct method for its determination is the detection of the characteristic phosphorescent emission of singlet oxygen at approximately 1270 nm using near-infrared (NIR) luminescence spectroscopy.

Methodology:

-

Reference Photosensitizer: A standard photosensitizer with a known singlet oxygen quantum yield in the same solvent is used for relative quantification.

-

Experimental Setup:

-

A pulsed laser is used to excite the talaporfin sodium solution at its activation wavelength (664 nm).

-

The emitted light is passed through a monochromator or a series of narrow-band interference filters to isolate the 1270 nm signal.

-

A highly sensitive NIR detector, such as a liquid nitrogen-cooled photomultiplier tube (PMT) or a germanium detector, is used to detect the faint phosphorescence.

-

Time-resolved detection electronics are employed to measure the decay of the luminescence signal.

-

-

Measurement:

-

The NIR luminescence signal from the talaporfin sodium solution is measured.

-

The same measurement is performed with the reference photosensitizer under identical conditions (e.g., concentration, laser power, solvent).

-

-

Data Analysis: The singlet oxygen quantum yield of talaporfin sodium is calculated by comparing the intensity of its luminescence signal to that of the reference photosensitizer, taking into account the number of photons absorbed by each sample.

Signaling Pathways in Talaporfin Sodium-Mediated Photodynamic Therapy

Talaporfin sodium-mediated PDT induces cell death through multiple signaling pathways, primarily through the generation of ROS. These pathways can be broadly categorized into direct cellular effects and vascular effects.

Direct Cellular Effects: Apoptosis and Necroptosis

PDT with talaporfin sodium can induce both apoptosis (programmed cell death) and necroptosis (programmed necrosis) in cancer cells.

At lower doses, talaporfin sodium PDT predominantly triggers the mitochondrial apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptotic cell death.

At higher doses, the cell death mechanism can shift towards necrosis. Specifically, a programmed form of necrosis called necroptosis can be initiated, which is mediated by receptor-interacting serine/threonine-protein kinases (RIP-1 and RIP-3) and mixed lineage kinase domain-like protein (MLKL).

Caption: Apoptotic and Necroptotic Pathways in Talaporfin Sodium PDT.

Vascular Effects: Vascular Shutdown

A critical component of the anti-tumor effect of talaporfin sodium PDT is the induction of vascular shutdown in the tumor microenvironment. This process is mediated by the RhoA/ROCK signaling pathway in endothelial cells. PDT-induced ROS leads to microtubule depolymerization, which activates the RhoA-GTP pathway. This, in turn, activates ROCK, leading to the phosphorylation of myosin light chain (MLC), formation of F-actin stress fibers, and ultimately, endothelial cell contraction and destruction of tumor blood vessels.

Caption: Vascular Shutdown Mechanism via the RhoA/ROCK Pathway.

Immune System Modulation: cGAS-STING Pathway

Recent studies have indicated that talaporfin sodium PDT can also modulate the anti-tumor immune response. The generation of ROS can lead to DNA damage, which in turn activates the cGAS-STING pathway. Activation of this pathway enhances the overall anti-tumor effect of the therapy, suggesting a synergistic relationship between PDT and the innate immune system.

Caption: Immune Modulation by Talaporfin Sodium PDT.

Conclusion

This technical guide provides a foundational understanding of the key photophysical properties of talaporfin sodium and the cellular and vascular mechanisms underlying its therapeutic efficacy in photodynamic therapy. The presented data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of talaporfin sodium-based PDT. A thorough comprehension of its activation wavelength, singlet oxygen quantum yield, and the intricate signaling pathways it modulates is paramount for the rational design of novel PDT strategies and the advancement of cancer treatment.

References

- 1. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodynamic therapy using talaporfin sodium induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. Vascular Shutdown by Photodynamic Therapy Using Talaporfin Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Subcellular Localization of Talaporfin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake mechanisms and subsequent subcellular localization of Talaporfin sodium (also known as mono-L-aspartyl chlorin e6 or NPe6), a second-generation photosensitizer used in photodynamic therapy (PDT). Understanding these core processes is critical for optimizing therapeutic efficacy and developing novel drug delivery strategies.

Cellular Uptake Mechanisms of Talaporfin Sodium

Talaporfin sodium enters cells through an active transport mechanism, primarily via endocytosis. This process is energy-dependent and involves key cellular machinery.

Endocytic Pathways

Studies have shown that the uptake of Talaporfin sodium is mediated by both clathrin-dependent and caveolae-dependent endocytosis.[1][2][3] This dual-pathway entry suggests a robust mechanism for internalization across various cancer cell types, including carcinomas and sarcomas.[1][2] The process is an active one, requiring intracellular ATP. Depletion of ATP through inhibitors like 2-deoxyglucose (2-DG) and sodium azide (NaN3), or incubation at low temperatures (on ice), significantly reduces the uptake of Talaporfin sodium.

Regulatory Signaling Pathways

The K-Ras signaling pathway plays a crucial regulatory role in the uptake of Talaporfin sodium. Inhibition of this pathway has been shown to decrease the intracellular accumulation of the photosensitizer in carcinoma and sarcoma cell lines. Further investigation has revealed that downstream effectors of K-Ras, specifically the PI3K and MAPK pathways, are involved in promoting this uptake.

Interestingly, Talaporfin sodium does not appear to be a substrate for common ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), or multidrug resistance-associated protein 1 (MRP1/ABCC1). This implies that cellular resistance to Talaporfin sodium is less likely to be mediated by efflux through these major transporters.

Subcellular Localization of Talaporfin Sodium

Following cellular uptake, Talaporfin sodium undergoes a specific intracellular trafficking pathway, ultimately accumulating in lysosomes.

Intracellular Trafficking

Once internalized via endocytosis, Talaporfin sodium is transported from early endosomes to lysosomes. Co-localization studies using fluorescence microscopy have confirmed the presence of Talaporfin sodium in compartments positive for the early endosome marker Rab5a and the lysosomal-associated membrane protein 1 (LAMP1). In contrast, significant co-localization with mitochondria is not observed. This lysosomal accumulation is a key aspect of its mechanism of action, as light activation can lead to lysosomal membrane damage and the release of hydrolytic enzymes, contributing to cell death.

Degradation

The final destination for Talaporfin sodium within the cell is degradation by lysosomal enzymes. Inhibition of these enzymes can lead to a sustained intracellular concentration of the photosensitizer.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the cellular uptake of Talaporfin sodium.

| Cell Line Type | Example Cell Lines | Talaporfin Sodium Concentration | Incubation Time | Key Findings | Reference |

| Carcinoma (Lung) | SBC3, A549 | 30 µg/mL | 1-4 hours | Time-dependent increase in uptake. Co-localization with early endosomes and lysosomes. | |

| Sarcoma | MFH03 | 30 µg/mL | 1-4 hours | Time-dependent increase in uptake. Uptake inhibited by endocytosis inhibitors. | |

| Esophageal Squamous Cell Carcinoma | KYSE30, TE-11R | Not specified (time-dependent increase) | Up to 24 hours | Time-dependent increase in fluorescence intensity, indicating uptake. | |

| Colorectal Carcinoma | HCT116 | Not specified | Not specified | Co-localization with lysosome tracking marker. | |

| Murine Colon Adenocarcinoma | MC38 | Not specified | Not specified | Co-localization with lysosome tracking marker. | |

| Glioblastoma | T98G | Dose-dependent | Not specified | Dose-dependent cell death. |

| Inhibitor | Target Pathway/Process | Effect on Talaporfin Sodium Uptake | Reference |

| 2-DG and NaN3 | Intracellular ATP synthesis | Significantly reduced | |

| Incubation on ice | Active transport | Greatly reduced | |

| Sucrose, Pitstop2 | Clathrin-dependent endocytosis | Reduced | |

| Genistein | Caveolae-dependent endocytosis | Reduced | |

| Wortmannin, ZSTK474 | PI3K pathway | Reduced in K-Ras mutant cells | |

| Sorafenib, Trametinib | MAPK pathway | Reduced in K-Ras mutant cells |

Detailed Experimental Protocols

Protocol for Measuring Cellular Uptake by Flow Cytometry

This protocol is a generalized procedure based on methodologies described in the cited literature.

-

Cell Culture: Culture the desired cancer cell lines (e.g., A549, MFH03) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a 5% CO2 incubator at 37°C.

-

Cell Seeding: Seed cells in 6-well plates at a density of 1 x 106 cells/well and pre-incubate for 24 hours.

-

Incubation with Talaporfin Sodium: Suspend cells at 1.0 x 106 cells/mL in serum-free medium. Add Talaporfin sodium to a final concentration of 30 µg/mL.

-

Time Course Analysis: Incubate the cells at 37°C for various time points (e.g., 1, 2, 3, 4 hours) to assess time-dependent uptake.

-

Washing: After incubation, remove the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular Talaporfin sodium.

-

Fixation: Fix the cells with 0.5% formalin in PBS.

-

Flow Cytometry Analysis: Analyze the mean fluorescence intensity of the cell population using a flow cytometer. The fluorescence of Talaporfin sodium can be detected using an appropriate laser and filter set (e.g., excitation at 405 nm, emission detected with a 670/30 nm bandpass filter).

Protocol for Determining Subcellular Localization by Confocal Microscopy

This protocol is a generalized procedure for co-localization studies.

-

Cell Culture on Coverslips: Seed cells on glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Incubation with Talaporfin Sodium: Treat the cells with Talaporfin sodium (e.g., 30 µg/mL) for a specified duration (e.g., 4 hours).

-

Labeling with Organelle-Specific Probes: In the final hour of incubation, add organelle-specific fluorescent probes.

-

Early Endosomes: Use a marker like Rab5a (requires immunofluorescence staining after fixation and permeabilization).

-

Lysosomes: Use a lysosome-tracking dye such as LysoTracker Green.

-

Mitochondria: Use a mitochondria-tracking dye such as MitoTracker Green.

-

-

Washing: Wash the cells three times with PBS.

-

Fixation and Mounting: Fix the cells (e.g., with 4% paraformaldehyde), wash again, and mount the coverslips on microscope slides with an appropriate mounting medium.

-

Confocal Microscopy: Acquire images using a confocal laser scanning microscope. Use separate channels for Talaporfin sodium (red fluorescence) and the organelle probes (e.g., green fluorescence).

-

Image Analysis: Merge the images from the different channels to observe co-localization (appearing as yellow or orange in the merged image). Quantitative analysis of co-localization can be performed using software to calculate correlation coefficients (e.g., Pearson's coefficient).

Visualizations

The following diagrams illustrate the key processes and pathways involved in the cellular uptake and localization of Talaporfin sodium.

Caption: Experimental workflow for studying Talaporfin sodium uptake and localization.

References

- 1. researchgate.net [researchgate.net]

- 2. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Reactive Oxygen Species Generation by Talaporfin Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, a second-generation photosensitizer, is a key agent in photodynamic therapy (PDT), a minimally invasive therapeutic modality for various cancers.[1][2] Its efficacy is rooted in its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized cellular and vascular damage within the tumor microenvironment.[3][4] This technical guide provides a comprehensive exploration of the core mechanisms of ROS generation by talaporfin sodium, intended for researchers, scientists, and professionals in drug development.

The Photodynamic Mechanism of Talaporfin Sodium

The therapeutic action of talaporfin sodium is a multi-stage process initiated by its systemic administration and preferential accumulation in tumor tissues, a phenomenon partly attributed to the enhanced permeability and retention (EPR) effect of cancerous vasculature.[3] The core of its mechanism, however, lies in the photochemical and photophysical processes that occur upon its activation.

Once localized within the target tissue, talaporfin sodium is irradiated with a specific wavelength of light, typically around 664 nm. This light energy excites the talaporfin sodium molecule from its ground state to a short-lived excited singlet state. From this excited state, the molecule can undergo intersystem crossing to a more stable, longer-lived excited triplet state. It is from this triplet state that the energy is transferred to molecular oxygen, initiating the production of highly reactive oxygen species.

The generation of ROS by photoactivated talaporfin sodium can proceed through two primary photochemical pathways: the Type I and Type II reactions.

Type I and Type II Photochemical Reactions

The balance between Type I and Type II pathways is influenced by the concentration of the photosensitizer, the substrate, and molecular oxygen. While many photosensitizers used in anticancer PDT are thought to predominantly follow the Type II pathway, both mechanisms can occur simultaneously.

-

Type II Reaction: This pathway involves the direct transfer of energy from the excited triplet state of talaporfin sodium to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent and primary cytotoxic agent in PDT, reacting with a wide range of biological molecules, including lipids, proteins, and nucleic acids, leading to oxidative damage and subsequent cell death.

-

Type I Reaction: In this pathway, the excited triplet-state photosensitizer interacts directly with a substrate, such as a biological molecule, through electron or hydrogen atom transfer. This process generates radical ions or radicals, which can then react with molecular oxygen to produce other ROS, including the superoxide anion (O₂•−), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).

Quantitative Data on Talaporfin Sodium ROS Generation

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen.

| Parameter | Value | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | |

| Activation Wavelength | ~664 nm |

Signaling Pathways and Experimental Workflows

Jablonski Diagram for Talaporfin Sodium Photoactivation

Jablonski diagram illustrating the photoactivation of talaporfin sodium and subsequent ROS generation pathways.

ROS Generation Pathways

Overview of Type I and Type II ROS generation pathways initiated by photoactivated talaporfin sodium.

Experimental Protocols for ROS Detection

Accurate detection and quantification of ROS are crucial for understanding the mechanisms of PDT. Below are detailed methodologies for key experiments.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

Principle: The singlet oxygen quantum yield is determined by comparing the photosensitizer of interest to a reference standard with a known ΦΔ. This can be achieved by measuring the luminescence of singlet oxygen at approximately 1270 nm or by using chemical traps that react with singlet oxygen, leading to a change in absorbance or fluorescence.

Protocol using a Chemical Trap (e.g., 1,3-Diphenylisobenzofuran - DPBF):

-

Preparation of Solutions:

-

Prepare stock solutions of talaporfin sodium and a reference photosensitizer (e.g., Rose Bengal, ΦΔ in ethanol = 0.75) in a suitable solvent (e.g., ethanol or PBS with a small amount of DMSO for solubility).

-

Prepare a stock solution of the singlet oxygen trap, DPBF, in the same solvent.

-

-

Absorbance Matching:

-

Prepare sample and reference solutions by mixing the photosensitizer and DPBF.

-

Adjust the concentrations of the talaporfin sodium and reference solutions to have the same absorbance at the irradiation wavelength (e.g., 664 nm for talaporfin sodium). The absorbance should be kept low (typically < 0.1) to ensure uniform light absorption throughout the solution.

-

-

Irradiation:

-

Irradiate the sample and reference solutions with a monochromatic light source at the chosen wavelength.

-

Use a light source with a stable output, such as a diode laser or a filtered lamp.

-

Stir the solutions during irradiation to ensure homogeneity.

-

-

Data Acquisition:

-

At regular time intervals during irradiation, measure the absorbance of DPBF at its maximum absorption wavelength (around 410 nm). The absorbance will decrease as DPBF reacts with singlet oxygen.

-

-

Calculation of ΦΔ:

-

Plot the change in absorbance of DPBF versus irradiation time for both the sample and the reference.

-

The initial rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of talaporfin sodium (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference.

-

k_sample and k_ref are the initial rates of DPBF bleaching for the sample and reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, which are proportional to (1 - 10^(-A)), where A is the absorbance at the irradiation wavelength.

-

-

Detection of Superoxide (O₂•−)

Principle: Superoxide can be detected using various probes that are oxidized in its presence, leading to a fluorescent or chemiluminescent signal. Electron Paramagnetic Resonance (EPR) spectroscopy with spin traps is a highly specific method.

Protocol using a Fluorescent Probe (e.g., Dihydroethidium - DHE):

-

Cell Culture and Treatment:

-

Culture the target cells to the desired confluence.

-

Incubate the cells with talaporfin sodium for a specific period to allow for uptake.

-

Wash the cells to remove any extracellular photosensitizer.

-

-

Probe Loading:

-

Incubate the cells with DHE in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) in the dark.

-

-

PDT Treatment:

-

Irradiate the cells with light at 664 nm.

-

-

Fluorescence Measurement:

-

Immediately after irradiation, measure the fluorescence of the cells using a fluorescence microscope, plate reader, or flow cytometer. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

Excitation and emission wavelengths for 2-hydroxyethidium are typically around 518 nm and 605 nm, respectively.

-

-

Controls:

-

Include control groups: cells only, cells with talaporfin sodium but no light, cells with light but no talaporfin sodium, and cells treated with a known superoxide scavenger (e.g., superoxide dismutase - SOD) to confirm the specificity of the signal.

-

Detection of Hydroxyl Radicals (•OH)

Principle: Hydroxyl radicals are highly reactive and short-lived, making their direct detection challenging. Fluorescent probes that are selectively oxidized by hydroxyl radicals are commonly used.

Protocol using a Fluorescent Probe (e.g., 3'-(p-aminophenyl) fluorescein - APF):

-

Cell Culture and Treatment:

-

Follow the same procedure as for superoxide detection to prepare and treat the cells with talaporfin sodium and light.

-

-

Probe Loading:

-

Incubate the cells with APF in a suitable buffer.

-

-

Fluorescence Measurement:

-

After PDT, measure the fluorescence of the oxidized APF. The excitation and emission wavelengths are typically around 490 nm and 515 nm, respectively.

-

-

Controls and Specificity:

-

Include the same controls as for superoxide detection.

-

To distinguish the hydroxyl radical signal from that of other ROS, a specific hydroxyl radical scavenger, such as dimethyl sulfoxide (DMSO) or mannitol, can be used. A reduction in fluorescence in the presence of the scavenger indicates the contribution of hydroxyl radicals.

-

Conclusion

Talaporfin sodium exerts its therapeutic effect in photodynamic therapy primarily through the light-induced generation of reactive oxygen species. The process is initiated by the photoactivation of the photosensitizer to an excited triplet state, which then triggers both Type I and Type II photochemical reactions. While the Type II pathway, leading to the formation of singlet oxygen, is considered a major contributor to the cytotoxic effects, the Type I pathway also generates other damaging ROS. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working to further elucidate and harness the therapeutic potential of talaporfin sodium in oncology.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optica Publishing Group [opg.optica.org]

In-Depth Technical Guide: Pharmacokinetics and Biodistribution of Talaporfin Sodium in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT) for various malignancies. Its efficacy is intrinsically linked to its pharmacokinetic (PK) profile and biodistribution, which dictate the optimal timing for light irradiation of tumor tissues. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of Talaporfin sodium, summarizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and experimental workflows.

Introduction

Talaporfin sodium, also known as mono-L-aspartyl chlorin e6 (NPe6), is a potent photosensitizing agent.[1] Following intravenous administration, it selectively accumulates in tumor tissues. Subsequent activation by light of a specific wavelength (typically 664 nm) generates reactive oxygen species (ROS), leading to localized cytotoxicity and tumor destruction.[1] A thorough understanding of its journey through the body—from administration to elimination—is paramount for optimizing therapeutic outcomes and minimizing off-target effects.

Pharmacokinetics of Talaporfin Sodium

The pharmacokinetics of Talaporfin sodium have been investigated in various preclinical models, including mice and canines. These studies reveal a multi-compartmental distribution pattern and provide key parameters that inform clinical dosing strategies.

Quantitative Pharmacokinetic Parameters

Comprehensive pharmacokinetic data for Talaporfin sodium in preclinical models remains somewhat limited in publicly available literature. However, existing studies provide valuable insights. The following table summarizes key pharmacokinetic parameters that have been reported. Note: Direct comparative analysis is challenging due to variations in animal models, analytical methods, and dosing.

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | T½ (half-life) | AUC (µg·h/mL) | Clearance | Volume of Distribution | Reference |

| Canine | Not specified | ~17 (interstitial peak) | Not specified | Not specified | Not specified | Not specified | [1] |

| Mouse (glioma model) | 10 | Peak fluorescence at 90 min | Gradual decrease over 5 days | Not specified | Not specified | Not specified |

Cmax: Maximum plasma concentration T½: Elimination half-life AUC: Area under the concentration-time curve

A study in a canine model using a three-compartment pharmacokinetic model estimated the peak concentration of Talaporfin sodium in the myocardial interstitial space to be approximately 17 µg/mL, occurring at 8 minutes post-injection.[1] In a mouse allograft glioma model, intraperitoneal administration of 10 mg/kg Talaporfin sodium resulted in peak fluorescence intensity in the tumor tissue at 90 minutes, which was sustained for up to 120 minutes before gradually declining over 5 days.

Biodistribution of Talaporfin Sodium

The preferential accumulation of Talaporfin sodium in malignant tissues is a cornerstone of its therapeutic utility. This selective distribution is attributed in part to the enhanced permeability and retention (EPR) effect observed in many solid tumors.

Quantitative Biodistribution Data

Quantifying the concentration of Talaporfin sodium in various organs provides a clear picture of its distribution profile and tumor-targeting efficiency. The table below presents available data on the biodistribution of Talaporfin sodium in preclinical models.

| Animal Model | Time Post-Injection | Tumor (µg/g) | Liver (µg/g) | Spleen (µg/g) | Kidney (µg/g) | Lung (µg/g) | Skin (µg/g) | Reference |

| Data not available in a comparable format |

Experimental Methodologies

Accurate assessment of the pharmacokinetics and biodistribution of Talaporfin sodium relies on robust and well-defined experimental protocols.

Animal Models and Drug Administration

-

Animal Models: Commonly used preclinical models include mice (e.g., BALB/c, NOD/SCID) and beagle dogs. Tumor models are often established through subcutaneous or intracranial implantation of cancer cell lines.

-

Drug Formulation and Administration: Talaporfin sodium is typically dissolved in a sterile saline solution or phosphate-buffered saline (PBS). Administration is primarily via intravenous (i.v.) or intraperitoneal (i.p.) injection.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points via methods such as tail vein sampling or cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Harvesting: At the end of the study, animals are euthanized, and organs of interest (tumor, liver, spleen, kidney, lung, skin, muscle, etc.) are excised, weighed, and either processed immediately or frozen for later analysis. For fluorescence-based methods, tissues may be homogenized.

Quantification of Talaporfin Sodium

HPLC is a standard method for the quantitative analysis of drugs in biological matrices.

-

Sample Preparation: Plasma proteins are typically precipitated using an organic solvent like acetonitrile. The supernatant is then collected, evaporated, and the residue is reconstituted in the mobile phase. For tissue samples, homogenization is followed by extraction with an appropriate solvent.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: A UV-Vis detector is set to the specific absorbance wavelength of Talaporfin sodium (around 400 nm or 664 nm).

-

-

Quantification: A calibration curve is generated using standards of known Talaporfin sodium concentrations to determine the concentration in the unknown samples.

The inherent fluorescence of Talaporfin sodium allows for its detection and quantification using spectroscopic and imaging techniques.

-

In Vitro Fluorescence Measurement: For homogenized tissue samples or plasma, the fluorescence intensity can be measured using a spectrofluorometer. A standard curve is prepared to correlate fluorescence intensity with concentration.

-

In Vivo Fluorescence Imaging: This non-invasive technique allows for the real-time visualization and semi-quantitative assessment of Talaporfin sodium distribution in live animals.

-

Procedure: Anesthetized animals are placed in an in vivo imaging system. The animal is illuminated with an excitation light source (e.g., around 405 nm or 664 nm), and the emitted fluorescence is captured by a sensitive camera.

-

Data Analysis: The fluorescence intensity in different regions of interest (e.g., tumor, organs) is quantified using specialized software.

-

Signaling Pathways and Experimental Workflows

Cellular Uptake and Intracellular Trafficking

The cellular uptake of Talaporfin sodium is an active process involving endocytosis.

Talaporfin sodium's uptake by cancer cells is mediated by both clathrin- and caveolae-dependent endocytosis.[2] This process is influenced by the K-Ras signaling pathway, which, through the PI3K/MAPK cascade, promotes endocytosis. Following internalization, Talaporfin sodium traffics through early endosomes and ultimately accumulates in lysosomes.

Vascular Shutdown Mechanism

In addition to direct cellular cytotoxicity, Talaporfin sodium-mediated PDT also induces vascular shutdown in the tumor microenvironment.

Photodynamic therapy with Talaporfin sodium activates the RhoA/ROCK signaling pathway in endothelial cells. This leads to the phosphorylation of myosin light chains (MLC) and the formation of actin stress fibers, ultimately resulting in vascular shutdown and a reduction in tumor blood flow.

Experimental Workflow for in vivo Studies

The following diagram illustrates a typical workflow for an in vivo study of Talaporfin sodium's pharmacokinetics and biodistribution.

Conclusion

The pharmacokinetic and biodistribution profiles of Talaporfin sodium are critical determinants of its therapeutic efficacy in photodynamic therapy. This guide has summarized the available quantitative data, outlined key experimental methodologies for its study, and visualized the underlying biological pathways and experimental processes. Further research providing more detailed and standardized quantitative data across different preclinical models will be invaluable for refining clinical protocols and expanding the therapeutic applications of Talaporfin sodium.

References

- 1. Preclinical Validation of Talaporfin Sodium-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of green fluorescence protein by in vivo imaging, PCR and flow cytometry: comparison of transgenic strains and relevance for fetal cell microchimerism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characteristics of Talaporfin Sodium in Biological Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Talaporfin sodium, a second-generation photosensitizer, within various biological contexts. The information presented herein is intended to support research and development efforts in the field of photodynamic therapy (PDT).

Introduction to Talaporfin Sodium

Talaporfin sodium, also known as mono-L-aspartyl chlorin e6 (NPe6), is a photosensitizer derived from chlorophyll.[1] It is utilized in PDT, a medical treatment that employs a photosensitizing agent and a specific wavelength of light to destroy diseased cells, particularly cancer cells.[2] The efficacy of PDT is intrinsically linked to the photophysical and photochemical properties of the photosensitizer. Understanding the spectroscopic characteristics of Talaporfin sodium in biological media is therefore crucial for optimizing treatment protocols and developing new therapeutic strategies. Talaporfin sodium is noted for its absorption at a longer wavelength (around 664 nm), which allows for deeper tissue penetration of light compared to first-generation photosensitizers.[1][3]

Spectroscopic and Photophysical Data

The key to Talaporfin sodium's function as a photosensitizer lies in its ability to absorb light and efficiently generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cytotoxicity in target cells.[2] The following tables summarize the quantitative spectroscopic and photophysical data for Talaporfin sodium in relevant biological media.

Table 1: Absorption and Fluorescence Properties of Talaporfin Sodium

| Property | Wavelength (nm) | Medium | Notes |

| Absorption Maxima (Soret Band) | ~398 | Phosphate Buffered Saline (PBS), pH 7.4 | The Soret band is a characteristic strong absorption peak for porphyrin-like molecules. |

| Absorption Maxima (Q Bands) | ~502, 530, 620, 654 | Phosphate Buffered Saline (PBS), pH 7.4 | The Q bands are weaker absorption peaks in the visible region. |

| ~664 | Biological Tissues | This is the primary absorption peak used for photoactivation in PDT due to its deeper tissue penetration. | |

| Fluorescence Emission Maximum | ~670 | Normal (WFB) and Cancer (W31) Cells | The fluorescence peak is slightly red-shifted from the main Q-band absorption. |

| ~664 | Malignant Glioma Tissue | The fluorescence peak is readily distinguishable from the excitation wavelength. |

Table 2: Quantum Yields and Photobleaching of Talaporfin Sodium

| Parameter | Value | Medium/Conditions | Reference Standard |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | Not specified | Not specified |

| Fluorescence Quantum Yield | ~10⁻³ | Water | Not specified |

| Photobleaching Coefficient | 9.09 x 10⁻³ cm²/J | Not specified | Not specified |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of photosensitizers. Below are generalized protocols for key spectroscopic measurements based on published research.

3.1. Measurement of Absorption and Fluorescence Spectra

This protocol outlines the general steps for determining the absorption and fluorescence spectra of Talaporfin sodium in a cellular environment.

-

Cell Culture and Incubation:

-

Culture the desired cell line (e.g., human esophageal squamous cell carcinoma cells) to an appropriate confluence in a suitable medium.

-

Incubate the cells with a known concentration of Talaporfin sodium (e.g., 10-100 µM) for a specific duration (e.g., 24 hours) in the dark to allow for cellular uptake.

-

-

Sample Preparation:

-

After incubation, wash the cells with Phosphate Buffered Saline (PBS) to remove any extracellular Talaporfin sodium.

-

For suspension cells or scraped adherent cells, pellet the cells by centrifugation and resuspend in PBS.

-

Transfer the cell suspension to a cuvette suitable for spectroscopic measurements.

-

-

Absorption Spectroscopy:

-

Use a spectrophotometer to measure the absorbance of the cell suspension across a relevant wavelength range (e.g., 350-700 nm).

-

Use a suspension of cells not treated with Talaporfin sodium as a blank to correct for cellular scattering.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer for fluorescence measurements.

-

Excite the sample at a wavelength corresponding to one of Talaporfin sodium's absorption peaks (e.g., 405 nm).

-

Record the fluorescence emission spectrum over a suitable range (e.g., 600-750 nm).

-

The fluorescence intensity can be measured over time during continuous irradiation to assess photobleaching.

-

3.2. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation upon photoexcitation. Direct and indirect methods can be employed for its determination.

-

Direct Method: Near-Infrared Luminescence Detection

-

This method is considered the "gold standard" for its specificity.

-

Dissolve Talaporfin sodium in a suitable solvent (e.g., deuterated water, D₂O, to increase the lifetime of ¹O₂) or a cellular suspension.

-

Use a pulsed laser to excite the Talaporfin sodium at an appropriate wavelength (e.g., 664 nm).

-

Detect the characteristic phosphorescence of singlet oxygen at ~1270 nm using a sensitive near-infrared detector (e.g., a liquid nitrogen-cooled germanium detector) coupled to a monochromator.

-

The quantum yield is determined by comparing the intensity of the ¹O₂ phosphorescence signal from Talaporfin sodium to that of a reference photosensitizer with a known ΦΔ under identical conditions.

-

-

Indirect Method: Chemical Trapping

-

This method relies on a chemical trap that reacts with singlet oxygen, leading to a measurable change in absorbance or fluorescence.

-

Prepare a solution containing Talaporfin sodium, a chemical trap (e.g., 1,3-diphenylisobenzofuran [DPBF] or Singlet Oxygen Sensor Green [SOSG]), and a reference photosensitizer in an appropriate solvent.

-

Irradiate the solution with monochromatic light at a wavelength where both the sample and the reference absorb.

-

Monitor the change in absorbance or fluorescence of the chemical trap over time.

-

The rate of change is proportional to the rate of singlet oxygen production. The ΦΔ of Talaporfin sodium can be calculated by comparing its rate of ¹O₂ generation to that of the reference photosensitizer.

-

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the action of Talaporfin sodium in a biological setting.

Caption: Mechanism of Talaporfin sodium-mediated photodynamic therapy.

Caption: Cellular uptake and trafficking of Talaporfin sodium.

Caption: Signaling pathway for PDT-induced vascular shutdown.

Conclusion

The spectroscopic and photophysical characteristics of Talaporfin sodium are fundamental to its efficacy as a photosensitizer in photodynamic therapy. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals. A thorough understanding of these properties will facilitate the optimization of PDT protocols, the design of novel photosensitizers, and ultimately, the advancement of this promising cancer treatment modality.

References

- 1. Spatiotemporal metabolic dynamics of the photosensitizer talaporfin sodium in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the side effects of Talaporfin Sodium? [synapse.patsnap.com]

- 3. Clinical Practice of Photodynamic Therapy Using Talaporfin Sodium for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Talaporfin Sodium: A Duality in Cell Death Induction for Photodynamic Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a non-invasive cancer treatment modality. Upon activation by a specific wavelength of light, talaporfin sodium generates reactive oxygen species (ROS), leading to localized cellular damage and subsequent cell death. A critical aspect of talaporfin sodium-mediated PDT is its ability to induce distinct cell death pathways, primarily apoptosis and necrosis. The predominance of one pathway over the other is a crucial determinant of therapeutic efficacy and the subsequent immune response. This technical guide provides a comprehensive overview of the mechanisms by which talaporfin sodium induces apoptosis versus necrosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The mode of cell death induced by talaporfin sodium PDT is highly dependent on the treatment conditions, particularly the concentration of the photosensitizer and the dose of light administered.[1] Generally, lower doses of talaporfin sodium and light tend to favor apoptosis, a programmed and controlled form of cell death that minimizes inflammation.[2][3] In contrast, higher doses often lead to a shift towards necrosis, a more chaotic and inflammatory form of cell death.[2][3] This dose-dependent duality allows for the potential modulation of the therapeutic outcome.

Subcellular Localization of Talaporfin Sodium

The journey of talaporfin sodium within the cell begins with its uptake, which occurs through clathrin- and caveolae-dependent endocytosis. Following endocytosis, talaporfin sodium translocates from early endosomes to lysosomes, where it accumulates. This localization within lysosomes is a key determinant of its photodynamic action. Upon light activation, the generation of ROS within these organelles can lead to lysosomal membrane permeabilization, releasing cathepsins and other hydrolytic enzymes into the cytosol, which can trigger downstream apoptotic pathways. While the primary localization is reported to be in endosomes and lysosomes, it is important to note that other photosensitizers, such as redaporfin, have been shown to accumulate in the endoplasmic reticulum (ER) and Golgi apparatus, leading to ER stress-induced cell death.

The Dichotomy of Cell Death: Apoptosis vs. Necrosis

Talaporfin sodium-mediated PDT can initiate both apoptotic and necrotic cell death pathways, often concurrently within a treated tumor population. The balance between these two modalities is a critical factor in the overall therapeutic response.

Apoptosis Induction

At lower therapeutic doses, talaporfin sodium PDT predominantly triggers the mitochondrial (intrinsic) pathway of apoptosis. This is characterized by a series of well-orchestrated molecular events, including the release of cytochrome c from the mitochondria, followed by the activation of a cascade of caspases. Key markers of apoptosis observed following talaporfin sodium PDT include the externalization of phosphatidylserine on the cell surface, DNA fragmentation, and cellular shrinkage.

The activation of specific caspases serves as a hallmark of this apoptotic pathway. Studies have demonstrated the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, an executioner caspase, in response to talaporfin sodium PDT. The use of specific inhibitors for these caspases has been shown to prevent cell death, confirming their central role in the apoptotic process.

Necrosis and Necroptosis Induction

With increasing concentrations of talaporfin sodium or higher light doses, the mode of cell death shifts towards necrosis. This is often characterized by cell swelling and rupture, leading to the release of intracellular contents and the induction of an inflammatory response. A key biochemical marker for necrosis is the leakage of lactate dehydrogenase (LDH) from the cells.

Interestingly, the necrosis induced by talaporfin sodium PDT is not merely a passive event. Research has shown the involvement of a programmed form of necrosis known as necroptosis. This pathway is initiated even in the absence of caspase activation and is dependent on the activity of receptor-interacting serine/threonine-protein kinases (RIP) 1 and 3, and mixed lineage kinase domain-like protein (MLKL). The inhibition of necroptosis using necrostatin-1 or through the knockdown of RIP1, RIP3, or MLKL has been shown to reduce cell death induced by higher doses of talaporfin sodium PDT.

Quantitative Analysis of Apoptosis and Necrosis

The following tables summarize the quantitative data from studies investigating the dose-dependent effects of talaporfin sodium PDT on the induction of apoptosis and necrosis in various cancer cell lines.

| Cell Line | Talaporfin Sodium (NPe6) Concentration | Light Dose | Apoptosis Markers | Necrosis Markers | Key Findings | Reference |

| T98G (Glioblastoma) | Low Dose | Not Specified | Caspase-3 activation, Phosphatidylserine expression, DNA fragmentation | Propidium Iodide stainability | Low doses favor apoptosis. | |

| T98G (Glioblastoma) | High Dose | Not Specified | Decreased proportion of apoptotic cells | Increased necrosis | High doses shift the balance towards necrosis. | |

| T98G (Glioblastoma) | 25 µg/mL | Not Specified | - | Increased LDH leakage | Necrotic cell death is mediated in part by the necroptosis pathway. | |

| T98G (Glioblastoma) | 50 µg/mL | Not Specified | - | Significantly increased LDH leakage | Higher concentration leads to more necrosis. | |

| HKBMM (Malignant Meningioma) | Low Dose | Not Specified | Dose- and time-dependent increase in caspase-3 activity and DNA fragmentation | - | Apoptosis is the primary mode of cell death at lower concentrations. | |

| HKBMM (Malignant Meningioma) | High Dose (≥20 µg/mL) | 24h post-irradiation | - | Increased percentage of Annexin V/PI positive cells, marked increase in LDH leakage | Necrosis becomes the dominant form of cell death at high concentrations. | |

| KYSE30, HCT116, MC38 | IC50 concentrations | 16 J/cm² | Increased active caspase-3 | Increased Annexin V/PI positive cells | Both apoptosis and necrosis are induced. |

Experimental Protocols

Cell Viability Assay (Cell Counting Kit-8)

-

Cell Seeding: Seed human glioma cell lines (T98G, A172, U251) in 96-well plates.

-

Incubation with Talaporfin Sodium: After 24 hours, incubate the cells with various concentrations of talaporfin sodium for 4 hours.

-

PDT Treatment: Irradiate the cells with a 664 nm diode laser at a power density of 33 mW/cm² and an energy dose of 10 J/cm².

-

Cell Viability Assessment: At specified time points post-PDT, add Cell Counting Kit-8 solution to each well and incubate. Measure the absorbance to determine cell viability.

Apoptosis and Necrosis Discrimination by Flow Cytometry (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Treatment: Treat cancer cell lines (e.g., KYSE30, HCT116, MC38) with talaporfin sodium followed by light irradiation.

-

Cell Harvesting: Harvest the cells at a designated time point after PDT.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.

Caspase Activity Assay

-

Cell Lysis: After talaporfin sodium PDT treatment, lyse the cells to release cellular proteins.

-

Substrate Incubation: Incubate the cell lysate with a fluorogenic caspase-3 substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the caspase-3 activity.

Lactate Dehydrogenase (LDH) Leakage Assay

-

Sample Collection: Collect the cell culture medium from talaporfin sodium PDT-treated cells.

-

LDH Reaction: Add the collected medium to a reaction mixture containing lactate and NAD+.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the amount of formazan produced, which is proportional to the amount of LDH released.

Signaling Pathways and Experimental Workflow

Talaporfin Sodium-Induced Apoptotic Pathway

Caption: Mitochondrial pathway of apoptosis induced by talaporfin sodium PDT.

Talaporfin Sodium-Induced Necroptosis Pathway

Caption: Necroptosis pathway initiated by high-dose talaporfin sodium PDT.

Experimental Workflow for Cell Death Analysis

Caption: Workflow for assessing cell death modality after talaporfin sodium PDT.

Conclusion

Talaporfin sodium's role in photodynamic therapy is multifaceted, with the ability to induce both apoptotic and necrotic cell death in a dose-dependent manner. Understanding the molecular switches that govern this duality is paramount for optimizing PDT protocols. Low-dose regimens favoring apoptosis may be advantageous for minimizing inflammation and promoting an immunologically quiet tumor clearance. Conversely, high-dose treatments that induce necrosis and necroptosis could potentially stimulate a robust anti-tumor immune response through the release of damage-associated molecular patterns (DAMPs). Further research into the intricate signaling networks activated by talaporfin sodium PDT will undoubtedly pave the way for more refined and personalized cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the full therapeutic potential of talaporfin sodium.

References

- 1. Effect of talaporfin sodium-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy in combination with talaporfin sodium induces mitochondrial apoptotic cell death accompanied with necrosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photodynamic therapy with talaporfin sodium induces dose- and time-dependent apoptotic cell death in malignant meningioma HKBMM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evidence for Talaporfin Sodium in Novel Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of Talaporfin sodium in emerging cancer models. Talaporfin sodium, a second-generation photosensitizer, has demonstrated significant potential in photodynamic therapy (PDT), a minimally invasive treatment modality. This document consolidates key quantitative data, detailed experimental protocols, and the underlying signaling pathways from various preclinical studies to serve as a valuable resource for the scientific community.

Core Mechanism of Action: Photodynamic Therapy

Talaporfin sodium-mediated PDT is a two-step process. First, the photosensitizer is systemically administered and preferentially accumulates in tumor tissues.[1][2] Subsequently, the tumor is irradiated with light of a specific wavelength (typically 664 nm), activating the Talaporfin sodium.[1][2] This activation leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress and triggers cancer cell death through apoptosis and necrosis.[3] A key advantage of Talaporfin sodium is its faster clearance from normal tissues compared to first-generation photosensitizers, reducing the risk of skin photosensitivity.

Quantitative Preclinical Efficacy

The preclinical efficacy of Talaporfin sodium has been evaluated in a range of in vitro and in vivo cancer models. The following tables summarize the key quantitative findings.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | Talaporfin Sodium Concentration | Light Dose | Outcome | Reference |

| HGC27 | Gastric Cancer | 13.4 ± 1.0 μM | Not specified | IC50 | |

| MKN74 | Gastric Cancer | 17.4 ± 2.3 μM | Not specified | IC50 | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Applicable | 11.66 µmol/L | Not specified | IC50 | |

| T98G | Glioblastoma | ≥ 30 µg/mL | 5 J/cm² | Increased apoptosis, low necrosis |

In Vivo Tumor Growth Inhibition

| Animal Model | Cancer Type | Talaporfin Sodium Dose | Light Dose | Tumor Growth Inhibition | Reference |

| NOD/SCID Mice | Esophageal Squamous Cell Carcinoma (ESCC) | 10 mg/kg | 100 J/cm² | Significant tumor growth suppression over 3 weeks | |

| Rat | Intracerebral Glioma | Not specified | 75 J/cm² | Induction of apoptosis | |

| Nude Mice | Bile Duct Carcinoma | 5 mg/kg (with oxaliplatin and gemcitabine) | Not specified | Significantly higher tumor necrotic area and apoptosis |

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments involving Talaporfin sodium.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HGC27, MKN74) in a 96-well plate at a density of 5 × 10³ to 7.5 × 10³ cells/well and incubate at 37°C for 48 hours.

-

Photosensitizer Incubation: Add Talaporfin sodium at various concentrations to the cell culture medium and incubate for a specified period (e.g., 3 hours).

-

Washing: Wash the cells once with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.

-

Irradiation: Replace the medium with fresh PBS and irradiate the cells with a light source at the appropriate wavelength (e.g., 660 nm) and dose.

-

Post-Irradiation Incubation: Incubate the cells at 37°C for 24 to 48 hours.

-

MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 2 hours at 37°C.

-

Formazan Solubilization: Remove the MTT reagent and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., ESCC cells) into the flank of immunocompromised mice (e.g., NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a specific volume (e.g., 50–150 mm³).

-

Talaporfin Sodium Administration: Administer Talaporfin sodium intravenously via the tail vein at the desired concentration (e.g., 0–10 mg/kg).

-

Drug-Light Interval: Wait for a specific period (e.g., 2 hours) to allow for preferential accumulation of the photosensitizer in the tumor.

-

Laser Irradiation: Irradiate the tumor with a semiconductor laser at a specific wavelength (e.g., 664 nm) and light dose (e.g., 100 J/cm²).

-

Tumor Monitoring: Monitor the tumor volume and the general health of the mice for a designated period (e.g., 21 days).

Signaling Pathways and Molecular Mechanisms

Several signaling pathways have been identified to play a crucial role in the preclinical efficacy of Talaporfin sodium-mediated PDT.

Photodynamic Therapy (PDT) General Mechanism

Caption: General mechanism of Talaporfin sodium-mediated photodynamic therapy.

Vascular Shutdown via RhoA/ROCK Pathway

Talaporfin sodium-based PDT has been shown to induce the shutdown of tumor vasculature through the RhoA/ROCK pathway. This process involves the activation of Rho-GTP, leading to a decrease in tumor blood flow.

Caption: RhoA/ROCK pathway in Talaporfin sodium-PDT-induced vascular shutdown.

cGAS-STING Pathway Activation

The cGAS-STING pathway plays a role in enhancing the antitumor effect of Talaporfin sodium PDT. Activation of this pathway can potentiate the therapeutic efficacy.

Caption: Role of the cGAS-STING pathway in Talaporfin sodium PDT.

Talaporfin Sodium Uptake via Ras-PI3K/MAPK Pathway

The uptake of Talaporfin sodium into cancer cells is an active process involving endocytosis, which can be influenced by the Ras signaling pathway.

Caption: Involvement of Ras-PI3K/MAPK pathway in Talaporfin sodium uptake.

References

Methodological & Application

Application Notes & Protocols: In Vitro Talaporfin Sodium-Mediated Photodynamic Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that combines a photosensitizer, light of a specific wavelength, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor destruction.[1][2] Talaporfin sodium (also known as mono-L-aspartyl chlorin e6, NPe6, or by its trade name Laserphyrin®) is a second-generation photosensitizer with favorable properties, including a strong absorbance peak at a longer wavelength (~664 nm) for deeper tissue penetration and faster clearance from the body, which reduces the period of skin photosensitivity compared to first-generation agents.[2][3][4]

These application notes provide a comprehensive overview of the in vitro protocols for evaluating Talaporfin sodium-mediated PDT, including detailed methodologies for assessing cytotoxicity, apoptosis, and the underlying signaling pathways.

Mechanism of Action